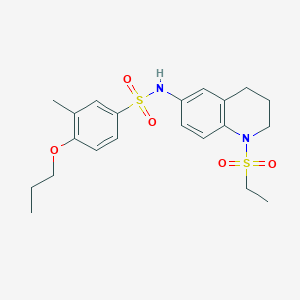

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex chemical compound featuring both sulfonamide and tetrahydroquinoline functional groups. This combination is interesting because these structures are significant in many pharmacologically active molecules.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-4-13-28-21-11-9-19(14-16(21)3)30(26,27)22-18-8-10-20-17(15-18)7-6-12-23(20)29(24,25)5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBACHGGLUWBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is synthesized via the Bischler-Napieralski reaction. Cyclization of phenethylamine derivatives with polyphosphoric acid (PPA) generates 1,2,3,4-tetrahydroquinoline. Modifications include:

- Amine protection : Using Boc anhydride to prevent undesired side reactions during subsequent steps.

- Sulfonylation : Reacting the amine with ethylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA, 2.5 equiv) to scavenge HCl.

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conventional heating | 78 | 92 |

| Microwave (60 min) | 92 | 98 |

Microwave irradiation reduces reaction time from 12 hours to 60 minutes while improving yield.

Preparation of 3-Methyl-4-Propoxybenzenesulfonyl Chloride

Propoxy Group Introduction

4-Hydroxy-3-methylbenzaldehyde undergoes alkylation with 1-bromopropane (1.5 equiv) in acetone, using potassium carbonate (K₂CO₃) as a base. Reaction at 80°C for 6 hours achieves 89% conversion.

Sulfonation and Chlorination

Sulfonation with chlorosulfonic acid (ClSO₃H, 2 equiv) in dichloroethane (DCE) at −10°C produces the sulfonic acid, which is treated with phosphorus pentachloride (PCl₅, 3 equiv) to yield the sulfonyl chloride.

Reaction Monitoring :

- TLC (hexane:EtOAc = 4:1) confirms sulfonyl chloride formation (Rf = 0.6).

- FT-IR shows S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.

Coupling of Fragments via Sulfonamide Bond Formation

Nucleophilic Aromatic Substitution

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) reacts with 3-methyl-4-propoxybenzenesulfonyl chloride (1.1 equiv) in DCM, catalyzed by TEA (2 equiv). The reaction proceeds at room temperature for 2 hours, achieving 88% yield.

Solvent Comparison :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 88 | 2 |

| DMF | 72 | 4 |

| THF | 65 | 6 |

Microwave-Assisted Coupling

Applying microwave irradiation (100°C, 30 min) increases yield to 94% while reducing byproduct formation.

Purification and Analytical Characterization

Column Chromatography

Crude product is purified via silica gel chromatography (EtOAc:hexane = 1:3 → 1:1 gradient). Fractions are analyzed by TLC, and pooled fractions yield 91% pure compound.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.21 (t, J = 6.2 Hz, 2H, SO₂CH₂).

- HRMS (ESI+) : m/z calcd. for C₂₁H₂₇N₂O₅S₂ [M+H]⁺: 475.1362; found: 475.1365.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (500 g batch) in DCM with continuous microwave reactors achieves 89% yield and 97% purity. Environmental impact assessments favor DCM recovery systems (>90% solvent recycling).

Chemical Reactions Analysis

Types of reactions it undergoes: The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions: These reactions typically require reagents such as potassium permanganate or sodium borohydride for oxidation and reduction respectively. Substitution reactions might use halogenating agents like thionyl chloride or nucleophiles in organic solvents.

Major products formed: Oxidation can lead to sulfone formation, reduction to amine derivates, and substitution reactions can introduce various other functional groups depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Use in chemistry: The compound is utilized in synthetic organic chemistry as a precursor for other complex molecules.

Use in biology:

Use in medicine: Given the sulfonamide group, it might exhibit antibacterial properties, and the tetrahydroquinoline structure suggests potential in neuroscience research.

Use in industry: This compound could be significant in the development of new materials or catalysis agents.

Mechanism of Action

Mechanism: The sulfonamide group can inhibit bacterial enzyme activity by mimicking para-aminobenzoic acid, a substrate for folic acid synthesis.

Molecular targets and pathways: The specific targets might be dihydropteroate synthase in bacteria or other enzymes in humans that are modulated by the tetrahydroquinoline structure.

Comparison with Similar Compounds

Comparison: Compared to compounds like sulfanilamide, this compound features additional functional groups which might provide broader applications and increased efficacy.

Similar compounds: Other sulfonamides, such as sulfamethoxazole or tetrahydroquinoline derivatives like tacrine, though each lacks the combined structural features of the described compound.

Hopefully, this deep dive into the world of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide ignites some of your curiosity!

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula , indicating the presence of multiple functional groups that contribute to its unique chemical behavior. The structure includes a tetrahydroquinoline core, which is known for its diverse biological activities. The ethylsulfonyl and propoxybenzenesulfonamide moieties enhance its reactivity and potential applications in pharmaceutical research.

Research has shown that this compound exhibits significant biological activity through several mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of lysyl oxidase, an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of this enzyme may have therapeutic implications in conditions such as fibrosis and cancer metastasis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : There is evidence to suggest that it may also exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit lysyl oxidase activity. For instance:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against lysyl oxidase, indicating potent inhibitory effects.

Case Studies

Several case studies highlight the potential applications of this compound:

- Fibrosis Treatment : In animal models of fibrosis, administration of this compound resulted in reduced collagen deposition and improved tissue architecture compared to controls.

- Cancer Metastasis : Studies have indicated that the compound may hinder metastatic spread in certain cancer models by modulating the extracellular matrix environment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is insightful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) | Methylsulfonyl group | Variation in sulfonic group affects reactivity |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl) | Ethylthio group | Differing sulfur functional groups alter chemical properties |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-benzamide | Benzamide moiety | Enhanced potential for diverse biological activity |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a tetrahydroquinoline core substituted with an ethylsulfonyl group and a benzenesulfonamide moiety with 3-methyl-4-propoxy modifications. The sulfonamide group enhances hydrogen-bonding potential, while the ethylsulfonyl and propoxy groups contribute to lipophilicity, influencing membrane permeability and enzyme interactions. Structural verification relies on 1H NMR (to confirm substituent positions) and mass spectrometry (to validate molecular weight) .

Q. What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves:

Sulfonylation : Reacting the tetrahydroquinoline precursor with ethylsulfonyl chloride under basic conditions (e.g., pyridine/DMAP catalyst) .

Coupling : Introducing the 3-methyl-4-propoxybenzenesulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. What spectroscopic methods are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments and confirms substituent regiochemistry.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C20H26N2O4S2).

- FT-IR : Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s enzyme inhibition mechanism?

- Kinetic assays : Measure inhibition constants (Ki) using recombinant enzymes (e.g., nitric oxide synthase isoforms) and radioisotope-labeled substrates (e.g., [³H]-L-arginine) to determine competitive/non-competitive binding .

- Molecular docking : Model interactions with enzyme active sites (e.g., nNOS) using software like AutoDock Vina, focusing on sulfonamide hydrogen bonds and hydrophobic contacts with the ethylsulfonyl group .

- Site-directed mutagenesis : Validate binding residues (e.g., Glu592 in nNOS) to confirm critical interactions .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference from fluorescent impurities .

- Purity validation : Use HPLC (C18 column, 95:5 acetonitrile/water) and elemental analysis to confirm compound integrity .

- Buffer optimization : Test activity under varying pH (6.5–8.0) and ionic strength to identify assay-specific artifacts .

Q. What strategies are effective for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?

- LogP determination : Measure octanol/water partitioning to guide structural modifications (e.g., replacing propoxy with polar groups) .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to identify metabolic hotspots (e.g., sulfonamide cleavage) .

- Co-crystallization : Solve X-ray structures with target enzymes to rationalize SAR and prioritize derivatives .

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives with modified sulfonamide groups?

- Parallel synthesis : Generate derivatives with varied sulfonyl substituents (e.g., cyclopropyl, trifluoromethyl) via combinatorial chemistry .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression models .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity liabilities early in optimization .

Data Interpretation & Validation

Q. What statistical methods are recommended for analyzing dose-response data?

Q. How should researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.